N-{(1Z)-3-{(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-[(1Z)-1-{N’-[(E)-(5-BROMOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromofuran ring, a hydrazinecarbonyl group, and a dimethylaminophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(E)-(5-BROMOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of furan to obtain 5-bromofuran, followed by the condensation with hydrazinecarboxamide to form the hydrazinecarbonyl intermediate. This intermediate is then reacted with 4-(dimethylamino)benzaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-{N’-[(E)-(5-BROMOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-[(1Z)-1-{N’-[(E)-(5-BROMOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-{N’-[(E)-(5-BROMOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Phenylmethanamine: Another name for benzylamine, highlighting its structural similarity.
Uniqueness
N-[(1Z)-1-{N’-[(E)-(5-BROMOFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of a bromofuran ring and a hydrazinecarbonyl group, which imparts distinct chemical properties and potential biological activities not found in simpler compounds like benzylamine.
Properties
Molecular Formula |
C23H21BrN4O3 |
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Molecular Weight |
481.3 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H21BrN4O3/c1-28(2)18-10-8-16(9-11-18)14-20(26-22(29)17-6-4-3-5-7-17)23(30)27-25-15-19-12-13-21(24)31-19/h3-15H,1-2H3,(H,26,29)(H,27,30)/b20-14-,25-15+ |
InChI Key |
FYRGTJJTZYDYTO-KLINPMNRSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(O2)Br)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(O2)Br)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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